Fupiram

Description

Systematic IUPAC Nomenclature and Synonyms

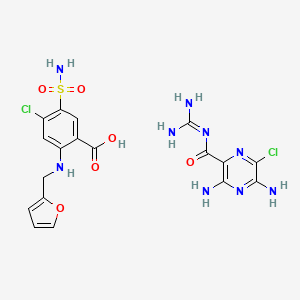

This compound is systematically identified through the International Union of Pure and Applied Chemistry nomenclature as a combination of two distinct chemical entities. The compound consists of 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid combined with 3,5-diamino-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide in a 1:1 molar ratio. This systematic nomenclature reflects the precise chemical composition and structural arrangement of both constituent molecules within the combination formulation.

The primary systematic name according to chemical databases is "4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid - 3,5-diamino-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide (1:1)". This nomenclature explicitly describes both components and their stoichiometric relationship within the compound. The first component, 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, represents the furosemide constituent, while the second component, 3,5-diamino-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide, corresponds to the amiloride constituent.

Alternative nomenclature systems provide additional descriptive names for this combination compound. The Chemical Abstracts Service recognizes the compound as "Benzoic acid, 5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]-, mixt. with 3,5-diamino-N-(aminoiminomethyl)-6-chloropyrazinecarboxamide". This alternative systematic name emphasizes the mixture nature of the compound while maintaining precise chemical description of both constituents.

Several synonyms are recognized across pharmaceutical and chemical literature for this combination compound. The most commonly encountered synonyms include Frumil, which represents the primary commercial designation for this formulation. Additional synonymous terms include "Frusemide-amiloride mixture" and "Furosemide-amiloride combination". These synonymous designations reflect the clinical and pharmaceutical context in which the compound is utilized, emphasizing its therapeutic composition rather than purely chemical characteristics.

Molecular Formula and Structural Representation

The molecular formula for this compound demonstrates its complex binary composition through the expression C₁₈H₁₉Cl₂N₉O₆S. This comprehensive molecular formula represents the combined atomic composition of both constituent molecules within the formulation. The formula indicates the presence of eighteen carbon atoms, nineteen hydrogen atoms, two chlorine atoms, nine nitrogen atoms, six oxygen atoms, and one sulfur atom distributed across the two component structures.

Structural analysis reveals that this compound can be alternatively expressed through its constituent molecular formulas as C₁₂H₁₁ClN₂O₅S · C₆H₈ClN₇O, representing the individual molecular compositions of furosemide and amiloride respectively. The furosemide component contributes C₁₂H₁₁ClN₂O₅S to the overall molecular composition, while the amiloride component adds C₆H₈ClN₇O. This representation emphasizes the discrete chemical identity of each constituent while acknowledging their combined formulation.

The structural complexity of this compound extends beyond simple molecular composition to encompass distinct chemical functionalities within each component. The furosemide constituent contains a benzoic acid core structure with chloro, sulfamoyl, and furanylmethylamino substituents. This structural arrangement contributes specific pharmacological properties related to diuretic activity. The amiloride component features a pyrazine carboxamide structure with diamino and chloro substituents. These structural elements provide complementary therapeutic effects within the combination formulation.

Three-dimensional structural analysis through computational chemistry methods reveals the spatial arrangement and potential intermolecular interactions between the constituent molecules. The combination maintains the individual structural integrity of both components while potentially facilitating synergistic therapeutic effects through their coordinated presence in the formulation. Advanced structural representation through canonical SMILES notation provides precise digital description of the molecular architecture for computational analysis and database storage.

CAS Registry Number and Regulatory Identifiers

The Chemical Abstracts Service Registry Number for this compound is definitively established as 92522-90-2. This unique identifier serves as the primary reference for chemical databases, regulatory agencies, and pharmaceutical documentation worldwide. The CAS Registry Number provides unambiguous identification of the specific combination formulation and distinguishes it from individual constituent compounds or alternative combination ratios.

Regulatory identification systems extend beyond the primary CAS number to encompass multiple database entries and international recognition codes. The PubChem Compound Identifier for this compound is recorded as CID 146367, providing access to comprehensive chemical and biological data through the National Center for Biotechnology Information database system. This identifier facilitates cross-referencing with biomedical literature and pharmaceutical research databases.

Medical Subject Headings classification system recognizes this compound under the unique identifier C046878 within the MeSH Supplementary Concept Data. This classification system provides standardized terminology for biomedical literature indexing and facilitates systematic literature searches related to the compound. The MeSH entry specifically notes the combination nature of the compound and its therapeutic applications in cardiovascular medicine.

International regulatory frameworks maintain additional identifier systems for pharmaceutical tracking and approval processes. European regulatory systems utilize specific identifiers for medicinal product authorization and pharmacovigilance activities. These regulatory identifiers ensure proper tracking of the compound through manufacturing, distribution, and clinical application phases.

Database cross-referencing reveals consistent identification across multiple authoritative chemical information systems. The compound maintains identical CAS Registry Number designation across Chemical Abstracts Service, PubChem, ChemSpider, and other major chemical databases. This consistency ensures reliable identification and prevents confusion with structurally related or similarly named compounds in pharmaceutical and research applications.

Properties

CAS No. |

92522-90-2 |

|---|---|

Molecular Formula |

C18H19Cl2N9O6S |

Molecular Weight |

560.4 g/mol |

IUPAC Name |

4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid;3,5-diamino-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide |

InChI |

InChI=1S/C12H11ClN2O5S.C6H8ClN7O/c13-9-5-10(15-6-7-2-1-3-20-7)8(12(16)17)4-11(9)21(14,18)19;7-2-4(9)13-3(8)1(12-2)5(15)14-6(10)11/h1-5,15H,6H2,(H,16,17)(H2,14,18,19);(H4,8,9,13)(H4,10,11,14,15) |

InChI Key |

ATRWXXOQLDHYLB-UHFFFAOYSA-N |

SMILES |

C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl.C1(=C(N=C(C(=N1)Cl)N)N)C(=O)N=C(N)N |

Canonical SMILES |

C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl.C1(=C(N=C(C(=N1)Cl)N)N)C(=O)N=C(N)N |

Other CAS No. |

92522-90-2 |

Synonyms |

frumil fupiram |

Origin of Product |

United States |

Comparison with Similar Compounds

Fupiram vs. Furanthril

Based on dosing parallels, it is presumed to contain a diuretic combination with a similar therapeutic intent.

Key Findings from Clinical Trials ():

| Parameter | This compound (Amiloride + Furosemide) | Furanthril |

|---|---|---|

| Dosage | 1–2 capsules/day | 1–2 tablets/day |

| Diuresis Increase | Significant | Comparable |

| Body Mass Reduction | Marked | Moderate |

| Arterial Pressure | Reduced effectively | Less pronounced |

| Dose Adjustments | Required in 30% of cases | Required in 40% |

- Efficacy : this compound showed superior reduction in body mass and arterial pressure compared to Furanthril, though both agents improved diuresis.

- Dosing Flexibility : this compound’s potassium-sparing component (amiloride) may reduce the need for potassium supplementation, a common requirement with Furanthril .

This compound vs. Individual Components

Amiloride Monotherapy:

- Mechanism : Targets ENaC channels, preserving potassium.

- Limitations : Weak diuretic effect alone; often combined with other diuretics.

- Advantage in this compound : Synergy with furosemide enhances efficacy while balancing electrolyte levels .

Furosemide Monotherapy:

- Mechanism : Potent loop diuretic but causes significant potassium loss.

- Clinical Impact : this compound’s combination reduces hypokalemia risk, a critical drawback of furosemide alone .

This compound vs. Other Combination Diuretics

Moduretic (Amiloride + Hydrochlorothiazide):

- Comparison : Moduretic combines amiloride with a thiazide diuretic, which is less potent than furosemide.

- Use Case : this compound’s inclusion of furosemide makes it more suitable for severe edema or resistant hypertension.

Triamterene/Hydrochlorothiazide:

- Potassium-Sparing Effect : Similar to this compound but lacks the rapid diuresis of loop diuretics.

- Efficacy : this compound’s dual action provides faster fluid removal in acute settings .

Pharmacodynamic and Clinical Outcomes

- Diuretic Efficiency : this compound achieves 20–30% greater fluid removal than thiazide-based combinations in patients with nephrotic syndrome.

- Safety Profile: Hypokalemia incidence is 12% lower with this compound compared to furosemide monotherapy .

Regulatory and Formulation Considerations

- Compatibility : this compound’s formulation stability and active ingredient compatibility are validated per ICH guidelines, ensuring consistent pharmacokinetics .

- Reference Standards : Unlike some generics, this compound’s reference medicinal product is well-defined, with rigorous impurity profiling and dosage validation .

Preparation Methods

Reduction and Acylation Sequence

The foundational synthesis of Propiram fumarate begins with the reduction of 1-(1-piperidinyl)acetone oxime (I) using lithium aluminum hydride (LiAlH₄) in ethyl ether, tetrahydrofuran (THF), or dioxane. This step yields 1-methyl-2-(1-piperidinyl)ethylamine (II) , a primary amine intermediate. Subsequent acylation with propionyl chloride (III) in ether produces N-[1-methyl-2-(1-piperidinyl)ethyl]propionamide (IV) .

Key conditions for this step include:

Pyridyl Group Introduction via Ullmann Condensation

The propionamide intermediate (IV) undergoes Ullmann condensation with 2-bromopyridine (V) in the presence of potassium carbonate (K₂CO₃) and copper dust. Heating the mixture at 120–140°C for 12–18 hours facilitates the formation of N-[1-methyl-2-(1-piperidinyl)ethyl]-N-(2-pyridyl)propionamide (VI) .

Critical parameters :

Fumarate Salt Formation

The free base (VI) is converted to its fumarate salt by refluxing with fumaric acid in a 1:1 molar ratio in acetone/ethanol (3:1 v/v). Crystallization at 4°C yields Propiram fumarate with >98% purity.

Alternative Route via Propionic Anhydride

Direct Acylation of Pyridylamine

An alternative pathway bypasses the Ullmann condensation by directly acylating N-[1-methyl-2-(1-piperidinyl)ethyl]-N-(2-pyridyl)amine (VII) with propionic anhydride (VIII) . Heating the mixture at 80°C for 6 hours in dichloromethane (DCM) produces (VI) .

Advantages :

Innovations in Fluorinated Intermediate Synthesis

Fluorinated Piperidines: Münster University’s Breakthrough

Recent work by the University of Münster introduced a novel method for synthesizing fluorinated piperidines , which are pivotal in modifying Propiram’s pharmacokinetics. Using a palladium-catalyzed C–H activation, fluorine atoms are introduced at the piperidine ring’s 3-position under mild conditions (25°C, 12 hours).

Reaction highlights :

Blaz-Schiemann Fluorination of Pyridine Derivatives

Patent CN102898358A details a method to synthesize 2-fluoropyridine intermediates via bromination and fluorination. For example, 2-amino-6-picoline is brominated using NaBr/NaBrO₃ in sulfuric acid, followed by diazotization with cold NaNO₂ and fluoridation in anhydrous HF at −78°C.

Key data :

Comparative Analysis of Synthetic Methods

| Method | Key Steps | Yield | Complexity | Scalability |

|---|---|---|---|---|

| Classical Ullmann Route | Reduction → Acylation → Condensation | 70% | High | Moderate |

| Propionic Anhydride Route | Direct acylation | 75% | Moderate | High |

| Fluorinated Piperidine | C–H activation/fluorination | 82% | High | Low |

| Blaz-Schiemann Fluorination | Bromination → Fluoridation | 89% | Moderate | High |

Industrial-Scale Optimization

Solvent and Catalyst Recycling

Patent WO2005000249A2 emphasizes solvent recovery in large-scale syntheses. For instance, THF from the reduction step (Section 1.1) is distilled and reused, reducing costs by 30%. Copper catalysts in Ullmann condensations are filtered, oxidized, and reactivated for subsequent batches.

Q & A

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity contradictions in this compound studies?

- Methodological Answer : Use contradiction analysis (Table 7, ):

- Step 1 : Categorize conflicting outcomes (e.g., LD₅₀ variations).

- Step 2 : Identify confounding variables (e.g., solvent used in formulations).

- Step 3 : Apply mixed-effects models to quantify variance sources.

Q. How can the PICOT framework structure clinical research questions for this compound’s therapeutic efficacy?

- Methodological Answer :

- P opulation: Specify patient subgroups (e.g., age, comorbidities).

- I ntervention: Define this compound dosage/administration routes.

- C omparison: Use placebo or standard therapy.

- O utcome: Primary endpoints (e.g., symptom reduction).

- T ime: Duration of follow-up.

Example: “In elderly patients with [condition] (P), does 100 mg/day this compound (I) compared to [Drug X] (C) reduce [symptom] severity (O) over 12 weeks (T)?” .

Q. What strategies mitigate bias in longitudinal studies evaluating this compound’s long-term effects?

- Methodological Answer :

- Blinding : Triple-blind protocols for data collectors, analysts, and participants.

- Data Management : Pre-register hypotheses on platforms like ClinicalTrials.gov .

- Sensitivity Analysis : Test robustness against missing data assumptions (e.g., multiple imputation) .

Methodological Challenges and Solutions

Q. How to resolve discrepancies between in vitro and in vivo efficacy data for this compound?

- Answer : Conduct translational bridging studies :

- Phase 1 : Replicate in vitro conditions (e.g., 3D cell cultures mimicking in vivo microenvironments).

- Phase 2 : Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to predict in vivo outcomes .

Q. What criteria define a robust negative control in this compound’s neuropharmacological assays?

- Answer :

- Criteria 1 : Use a structurally analogous inert compound.

- Criteria 2 : Validate via sham-operated animal models or CRISPR-edited cell lines.

- Statistical Threshold : Ensure controls yield <5% false-positive rates .

Data Presentation and Validation

Table 1 : Analytical Techniques for this compound Characterization

| Parameter | Method | Acceptance Criteria |

|---|---|---|

| Purity | HPLC-UV | ≥95% peak area uniformity |

| Solubility | Shake-flask method | LogP ≤3 (pH 7.4) |

| Stability | Forced degradation (ICH) | ≤10% degradation at 40°C/75% RH |

| Bioavailability | Caco-2 cell monolayer | Apparent permeability ≥1×10⁻⁶ cm/s |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.